REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[N:5]([C:13]2[CH:18]=[C:17]([OH:19])[C:16]([Cl:20])=[CH:15][C:14]=2[F:21])[N:6]=[C:7]2[C:12]=1[CH2:11][CH2:10][CH2:9][CH2:8]2.Cl[CH:23]([F:25])[F:24].Cl>O.C(O)(C)C>[Cl:3][C:4]1[N:5]([C:13]2[CH:18]=[C:17]([O:19][CH:23]([F:25])[F:24])[C:16]([Cl:20])=[CH:15][C:14]=2[F:21])[N:6]=[C:7]2[C:12]=1[CH2:11][CH2:10][CH2:9][CH2:8]2 |f:0.1|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(F)F
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5.28 g
|
Type
|
reactant
|
Smiles
|
ClC=1N(N=C2CCCCC12)C1=C(C=C(C(=C1)O)Cl)F
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a column of silica gel
|
Type
|
WASH
|
Details
|
eluting with n-hexane-ethyl acetate (4:1 v/v)
|
Type
|
CONCENTRATION
|
Details
|
The eluate was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N(N=C2CCCCC12)C1=C(C=C(C(=C1)OC(F)F)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.24 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |